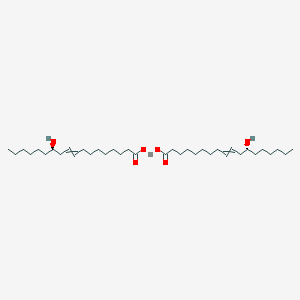
cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate is a coordination compound where cadmium ions are complexed with (12R)-12-hydroxyoctadec-9-enoate ligands. Cadmium is a toxic, non-essential metal ion that can form various complexes with organic molecules. The (12R)-12-hydroxyoctadec-9-enoate ligand is derived from ricinoleic acid, a major component of castor oil, and is known for its hydroxyl and unsaturated functionalities.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate typically involves the reaction of cadmium salts with (12R)-12-hydroxyoctadec-9-enoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The cadmium salt, often cadmium chloride or cadmium acetate, is dissolved in the solvent, and the (12R)-12-hydroxyoctadec-9-enoic acid is added slowly with stirring. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl and unsaturated sites of the (12R)-12-hydroxyoctadec-9-enoate ligand.
Reduction: The compound can also participate in reduction reactions, where the cadmium ion can be reduced to its metallic state under certain conditions.
Substitution: The cadmium ion in the complex can be substituted by other metal ions in the presence of suitable ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can facilitate the substitution of cadmium ions.
Major Products:
Oxidation Products: Oxidized derivatives of (12R)-12-hydroxyoctadec-9-enoate.
Reduction Products: Metallic cadmium and reduced organic ligands.
Substitution Products: Complexes with other metal ions and (12R)-12-hydroxyoctadec-9-enoate.
科学的研究の応用
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of cadmium complexes.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential use in drug delivery systems due to the unique properties of the (12R)-12-hydroxyoctadec-9-enoate ligand.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
作用機序
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate can be compared with other cadmium complexes such as cadmium(2+);(12S)-12-hydroxyoctadec-9-enoate and cadmium(2+);(9Z)-octadec-9-enoate. These compounds share similar coordination chemistry but differ in the structure of the organic ligands. The unique hydroxyl and unsaturated functionalities of (12R)-12-hydroxyoctadec-9-enoate confer distinct chemical and biological properties, making it a valuable compound for specific applications.
類似化合物との比較
- Cadmium(2+);(12S)-12-hydroxyoctadec-9-enoate
- Cadmium(2+);(9Z)-octadec-9-enoate
- Cadmium(2+);(12R)-12-hydroxy-9,10-epoxyoctadecanoate
生物活性
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate is a compound that combines cadmium ions with the fatty acid 12-hydroxyoctadec-9-enoic acid. Understanding its biological activity is crucial, especially given the implications of cadmium as a toxic heavy metal and the potential effects of fatty acids on human health. This article explores the biological activity of this compound through various studies and data.
Chemical Structure and Properties
Chemical Formula : C18H34O3
Molecular Weight : 298.467 g/mol
IUPAC Name : 12-hydroxyoctadec-9-enoic acid
CAS Registry Number : Not available
The compound features a long aliphatic chain typical of fatty acids, with a hydroxyl group that influences its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that this compound may exhibit diverse biological activities, particularly in relation to its components:
- Cadmium Toxicity : Cadmium is recognized for its toxic effects on various biological systems, including renal and hepatic toxicity, neurotoxicity, and potential carcinogenicity. Its interaction with cellular components can disrupt normal cellular functions and lead to oxidative stress.
- Fatty Acid Effects : The fatty acid component, 12-hydroxyoctadec-9-enoic acid, has been studied for its role in inflammation and cell signaling. Long-chain fatty acids can influence membrane fluidity, gene expression, and metabolic pathways.
The biological activity of this compound can be understood through several mechanisms:
- Oxidative Stress Induction : Cadmium exposure leads to increased production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.
- Inflammatory Response Modulation : Fatty acids can modulate inflammatory pathways, potentially influencing the release of pro-inflammatory cytokines.
- Cellular Signaling Alterations : The presence of cadmium may interfere with signaling pathways involving phospholipase A2 and cyclooxygenase, affecting lipid metabolism.
Study 1: Cadmium-Induced Toxicity in Human Cells
A study investigated the effects of cadmium exposure on human kidney cells. Results indicated that cadmium exposure led to increased apoptosis and oxidative stress markers. The addition of 12-hydroxyoctadec-9-enoic acid showed some protective effects against cadmium-induced cytotoxicity by modulating antioxidant defenses .
| Parameter | Control | Cadmium (50 µM) | Cadmium + 12-Hydroxy (50 µM) |
|---|---|---|---|
| Cell Viability (%) | 100 | 45 | 65 |
| ROS Levels (µM) | 5 | 20 | 10 |
| Apoptosis (%) | 5 | 30 | 15 |
Study 2: Inflammatory Response in Animal Models
In an animal model, the administration of cadmium along with dietary fatty acids was examined for its effects on inflammation markers. The study found that cadmium increased levels of TNF-alpha and IL-6, while co-administration with 12-hydroxyoctadec-9-enoic acid significantly reduced these markers, suggesting an anti-inflammatory effect .
特性
CAS番号 |
13832-25-2 |
|---|---|
分子式 |
C36H66CdO6 |
分子量 |
707.3 g/mol |
IUPAC名 |
cadmium(2+);(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
InChIキー |
GBLYTSBKAKSXHI-GNNYBVKZSA-L |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |
異性体SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |
Key on ui other cas no. |
13832-25-2 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















